![molecular formula C18H24FN3O3 B10783488 (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783488.png)
(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is used primarily for research and forensic applications . This compound is a metabolite of 4-fluoro MDMB-BUTINACA, which is known for its potent effects on cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite involves the reaction of 4-fluoro MDMB-BUTINACA with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in compliance with international standards to meet the requirements for research and forensic applications .
Chemical Reactions Analysis
Types of Reactions
4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite .
Scientific Research Applications
4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: It is used in studies to understand the metabolism and biological effects of synthetic cannabinoids.
Medicine: It is used in research to develop new therapeutic agents targeting cannabinoid receptors.
Industry: It is used in the development of new synthetic cannabinoids for various applications.
Mechanism of Action
The mechanism of action of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, leading to the activation of various signaling pathways. The molecular targets include CB1 and CB2 receptors, which are involved in the regulation of various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro MDMB-BUTICA butanoic acid metabolite
- 5-fluoro MDMB-PICA butanoic acid metabolite
- 4-fluoro MDMB-BINACA 3,3-dimethylbutanoic acid metabolite
Uniqueness
4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite is unique due to its specific structural configuration, which influences its interaction with cannabinoid receptors. This uniqueness makes it a valuable compound for research and forensic applications .
Properties
Molecular Formula |
C18H24FN3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C18H24FN3O3/c1-18(2,3)15(17(24)25)20-16(23)14-12-8-4-5-9-13(12)21-22(14)11-7-6-10-19/h4-5,8-9,15H,6-7,10-11H2,1-3H3,(H,20,23)(H,24,25)/t15-/m1/s1 |
InChI Key |
RGODERABOZBXLZ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


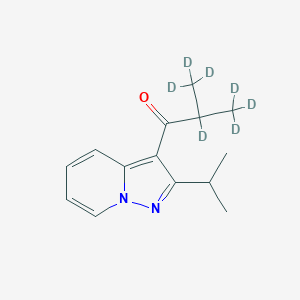
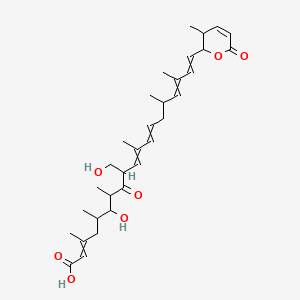
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)
![benzyl N-[(1R)-4-carbamimidamido-1-[({[(1S)-4-carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl]carbamoyl}methyl)carbamoyl]butyl]carbamate](/img/structure/B10783432.png)
![4-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783433.png)
![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B10783439.png)
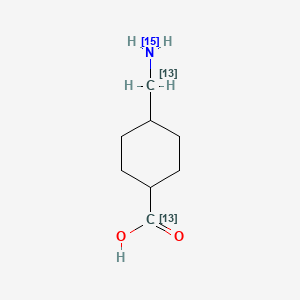
![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)
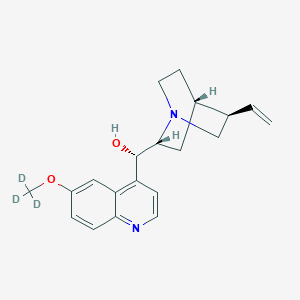

![(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B10783470.png)
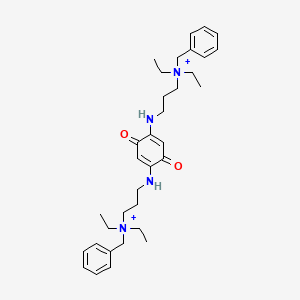
![4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate](/img/structure/B10783493.png)
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783512.png)
